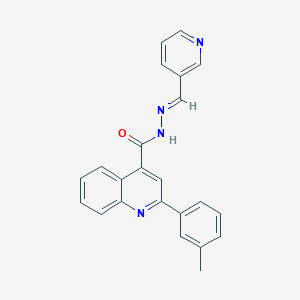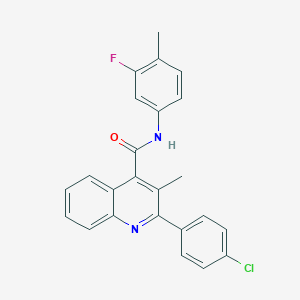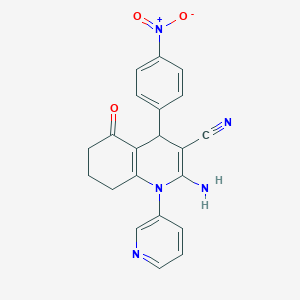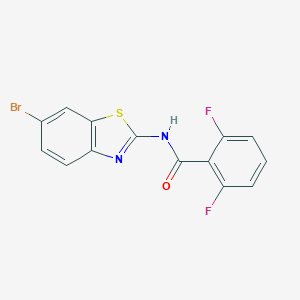![molecular formula C12H12N2O4S B445392 (E)-4-{[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID](/img/structure/B445392.png)
(E)-4-{[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-{[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopenta[b]thiophene ring, which is known for its interesting electronic properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-{[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the cyclopenta[b]thiophene ring, followed by functionalization to introduce the carbamoyl and amino groups. The final step involves the formation of the oxobut-2-enoic acid moiety under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(E)-4-{[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more reduced form of the compound.
Scientific Research Applications
Biology: The compound’s unique structure may interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial activities, depending on its interaction with biological pathways.
Industry: The compound could be used in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism by which (E)-4-{[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact molecular targets and pathways involved would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopenta[b]thiophene derivatives and related structures with carbamoyl and amino groups. Examples might include:
- Cyclopenta[b]thiophene-2-carboxylic acid
- 3-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide
Uniqueness
What sets (E)-4-{[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID apart is its specific combination of functional groups and the resulting electronic and steric properties. This unique structure can lead to distinct interactions with biological targets and different reactivity in chemical transformations, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C12H12N2O4S |
|---|---|
Molecular Weight |
280.3g/mol |
IUPAC Name |
(E)-4-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H12N2O4S/c13-11(18)10-6-2-1-3-7(6)19-12(10)14-8(15)4-5-9(16)17/h4-5H,1-3H2,(H2,13,18)(H,14,15)(H,16,17)/b5-4+ |
InChI Key |
IBRIYRXUASBBOC-SNAWJCMRSA-N |
SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC(=O)O |
Isomeric SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C(=O)O |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-AMINO-1-(4-BROMOPHENYL)-4-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B445312.png)
![N-{4-[N-(3,4,5-triethoxybenzoyl)ethanehydrazonoyl]phenyl}cyclopentanecarboxamide](/img/structure/B445313.png)
![2-(4-chlorophenyl)-N'-{[5-({4-nitrophenoxy}methyl)-2-furyl]methylene}acetohydrazide](/img/structure/B445314.png)

![2,2-dichloro-1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide](/img/structure/B445317.png)

![2-[(2,6-Difluorobenzoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxamide](/img/structure/B445319.png)
![Ethyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-1-benzothiophene-3-carboxylate](/img/structure/B445322.png)

![2-(4-methoxyphenyl)-N-(4-{N-[(2-naphthyloxy)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B445324.png)


![N-cyclooctyl-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B445328.png)

